ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate
Description
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate is an ethyl benzoate derivative featuring a pyrazole-5-amido substituent at the para position of the benzene ring. The pyrazole moiety, known for its electron-withdrawing and hydrogen-bonding capabilities, may influence the compound’s reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
ethyl 4-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-4-19-14(10-11(3)18-19)15(20)17-13-8-6-12(7-9-13)16(21)22-5-2/h6-10H,4-5H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYYNNQPWGEBFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=CC=C(C=C2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For example, the reaction of 1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine can yield the desired pyrazole derivative.
Amidation: The pyrazole derivative is then reacted with 4-aminobenzoic acid to form the amide linkage. This reaction can be carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions.
Esterification: Finally, the benzoic acid moiety is esterified with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester or amide groups are replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with new functional groups replacing the ester or amide moieties.
Scientific Research Applications
Medicinal Chemistry
a. Anticancer Activity
Research indicates that pyrazole derivatives, including ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate, may possess anticancer properties. Studies have shown that such compounds can inhibit specific cancer cell lines by targeting key enzymes involved in tumor growth and proliferation. For instance, the compound's ability to modulate pathways associated with apoptosis and cell cycle regulation has been investigated in vitro.
b. Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX), making it a candidate for developing new anti-inflammatory drugs .
c. Enzyme Inhibition Studies
This compound has been utilized in enzyme inhibition studies, where it serves as a tool to understand the interaction between pyrazole derivatives and various biological targets. Such studies are crucial for drug discovery and development processes, particularly in identifying lead compounds for further optimization .
Agricultural Applications
a. Pesticide Development
this compound is being investigated for its potential use as a pesticide or herbicide. Its efficacy against specific pests and pathogens can be attributed to its ability to disrupt biological processes in target organisms. Research is ongoing to evaluate its effectiveness and safety in agricultural settings .
b. Plant Growth Regulation
The compound may also play a role in plant growth regulation, influencing physiological processes such as germination, root development, and stress response mechanisms . Understanding these effects can lead to the formulation of novel agrochemicals that enhance crop yield and resilience.
Material Science
a. Synthesis of New Materials
In material science, this compound has been explored as a precursor for synthesizing novel materials with unique electronic and optical properties. Its ability to form stable complexes with metals or other organic molecules can be harnessed to develop advanced materials for electronic devices or sensors .
b. Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties or thermal stability of the resulting materials. Research into its applications in polymer chemistry is ongoing, focusing on creating materials with tailored properties for specific applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological activities.
Comparison with Similar Compounds
Key Observations:
- Substituent Electronic Effects : Pyridazine (I-6230) and isoxazole (I-6273, I-6373) groups introduce distinct electronic profiles. Pyridazine’s electron-deficient nature may favor interactions with biological targets, while isoxazole’s metabolic robustness is advantageous in drug design .
- Linkage Modifications: Replacing amino with thioether (I-6373) increases lipophilicity, which could enhance bioavailability but reduce solubility .
- Fluorinated Derivatives : Compound 38 () incorporates tetrafluoropropan-2-yl, improving thermal stability (m.p. 97–99°C) and possibly altering binding affinity .
- Stereochemistry : The enantioselective synthesis of compound 224 () highlights the importance of chirality in pharmacological activity, suggesting that stereochemical variations in the target compound could significantly impact its function .
Reactivity and Functional Performance
- Co-initiator Efficiency: Ethyl 4-(dimethylamino)benzoate () demonstrates higher reactivity in resin polymerization compared to 2-(dimethylamino)ethyl methacrylate, attributed to its stronger electron-donating dimethylamino group . By contrast, the target compound’s pyrazole-5-amido group is less electron-donating, which may reduce its efficacy as a co-initiator but improve stability.
- Thermal and Chemical Stability : Fluorinated analogs (e.g., Compound 38) exhibit enhanced stability, suggesting that electron-withdrawing substituents like pyrazole amides could similarly improve resistance to degradation .
Biological Activity
Ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 286.33 g/mol
The compound features a benzoate moiety linked to a pyrazole amide, which contributes to its biological activity.
The mechanism by which this compound exerts its effects is primarily through the inhibition of specific enzymes and modulation of biochemical pathways. Research indicates that the pyrazole ring can interact with enzyme active sites, leading to inhibition or alteration of enzyme activity, which plays a crucial role in various therapeutic applications.
Anticancer Activity
Recent studies have shown that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrazole have been investigated for their ability to inhibit cancer cell proliferation. This compound is hypothesized to possess similar properties, potentially acting on cancer-related pathways.
Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory capabilities. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This inhibition can lead to reduced inflammation and pain relief.
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It may specifically target meprin enzymes, which are implicated in various diseases including cancer and inflammatory disorders .
Study on Anticancer Activity
A study published in 2023 evaluated the anticancer activity of various pyrazole derivatives, including those similar to this compound. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models, suggesting a promising avenue for cancer therapy .
Anti-inflammatory Research
A pharmacological study assessed the anti-inflammatory properties of pyrazole derivatives, where this compound was included in the screening. The findings demonstrated a notable reduction in inflammatory markers in treated subjects compared to controls .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-chloro-1-methylpyrazole | Structure | Anti-inflammatory, analgesic |
| Ethyl 3-(1-methylpyrazole)benzoate | Structure | Anticancer activity |
| Ethyl 4-(1-methylpyrazole)carboxylate | Structure | Enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 4-(1-ethyl-3-methyl-1H-pyrazole-5-amido)benzoate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions. Reaction optimization requires precise temperature control (typically 0–25°C) and anhydrous solvents like DMF or THF. Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via H/C NMR spectroscopy. Impurities from unreacted intermediates are removed via column chromatography with ethyl acetate/hexane gradients .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : X-ray crystallography provides definitive structural elucidation, particularly for verifying the amide bond geometry and substituent positions. For dynamic analysis, H NMR identifies proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 7.0–8.0 ppm). IR spectroscopy confirms carbonyl stretches (C=O at ~1700 cm) and amide N–H bonds (~3300 cm) .
Q. What safety protocols are critical during laboratory handling?
- Methodological Answer : Follow GHS-compliant guidelines: use fume hoods to avoid inhalation, wear nitrile gloves, and employ chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water for 15 minutes. Waste disposal must adhere to licensed chemical disposal services, as ecological toxicity data remain uncharacterized .
Advanced Research Questions
Q. How do substituent variations on the pyrazole ring influence biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies involve systematic substitution of the pyrazole’s ethyl or methyl groups with halogens, aryl, or electron-withdrawing groups (e.g., –NO, –CF). For example, fluorination at the pyrazole’s 5-position enhances metabolic stability, while benzyl substitutions modulate receptor binding affinity. Biological assays (e.g., IC measurements in cancer cell lines) quantify these effects .
Q. What computational strategies predict the compound’s mechanism of action?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites in target proteins (e.g., kinases or GPCRs). Density functional theory (DFT) calculates electron distribution to predict reactive sites for electrophilic attacks. MD simulations (AMBER/CHARMM) assess ligand-protein stability over 100-ns trajectories .
Q. How can contradictory biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity, incubation times). Standardize protocols using reference compounds (e.g., doxorubicin for cytotoxicity) and validate results across multiple models (in vitro, ex vivo). Meta-analyses of IC values and Hill slopes clarify dose-response inconsistencies .
Q. What challenges arise in scaling synthesis for preclinical trials?
- Methodological Answer : Scaling from milligram to gram quantities requires optimizing reaction kinetics (e.g., switching from batch to flow reactors) and minimizing solvent waste. Reproducibility issues, such as polymorph formation, are mitigated by controlled crystallization (e.g., using anti-solvent techniques). Purity is maintained via preparative HPLC with C18 columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
